[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone
Description
The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a heterocyclic molecule featuring a benzothiazine core fused with a 1,4-benzodioxin moiety. Key structural attributes include:
- Benzothiazine ring: Substituted with a fluorine atom at position 7 and sulfone groups (1,1-dioxido) at position 4, enhancing electronegativity and stability.
- Benzodioxin substituent: A 2,3-dihydro-1,4-benzodioxin group at position 4 of the benzothiazine, contributing to π-π stacking interactions.
- Aryl ketone: A 4-ethylphenyl methanone group at position 2, influencing lipophilicity and steric bulk.
This compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous procedures for benzoxathiins and triazole derivatives .
Properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5S/c1-2-16-3-5-17(6-4-16)25(28)24-15-27(19-8-10-21-22(14-19)32-12-11-31-21)20-9-7-18(26)13-23(20)33(24,29)30/h3-10,13-15H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKVJXKVYVDKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule with potential biological activity. Its structure suggests various pharmacological properties that warrant investigation. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Molecular Weight : 373.409 g/mol
- Functional Groups : The presence of a benzodioxin moiety and a benzothiazine structure indicates potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing benzothiazine derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial potency, suggesting that modifications to the hydrophobic regions may enhance efficacy .
| Compound Type | Antimicrobial Activity |
|---|---|
| Benzothiazine Derivatives | Moderate to Significant |
| Lipophilic Analogues | Higher Activity |
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Related compounds have demonstrated inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission. For example, similar benzothiazine derivatives have shown promising results against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are important targets for neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study published in 2011 explored the antimicrobial properties of similar benzothiazine derivatives. The results indicated that compounds with greater lipophilicity exhibited enhanced antibacterial activities against various strains including Escherichia coli and Staphylococcus aureus. The study concluded that structural modifications could lead to improved antimicrobial agents .
Study 2: Enzyme Inhibition Profile
In another investigation focusing on cholinesterase inhibitors, a series of benzothiazine derivatives were synthesized and evaluated. One compound demonstrated an IC50 value of 46.42 µM against BChE, indicating significant inhibitory activity comparable to standard drugs used in treating Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Substituent Variations on the Benzothiazine Core
- Fluorine vs. Methoxy Groups : The 7-fluoro substituent in the target compound contrasts with methoxy groups in analogues like 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine . Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy’s electron-donating effects.
- Sulfone Group (1,1-Dioxido): The sulfone moiety increases polarity and hydrogen-bonding capacity relative to non-oxidized sulfur atoms in compounds like benzo-1,4-oxathiins .
2.1.2. Aryl Ketone Modifications
- 4-Ethylphenyl vs. The 4-ethyl group in the target compound may improve lipophilicity, favoring membrane permeability.
Analytical Data Comparison
Table 1: Elemental Analysis of Selected Analogues
| Compound | % C (Calc/Found) | % H (Calc/Found) | Reference |
|---|---|---|---|
| Benzo-1,4-oxathiin (C15H12O2S) | 70.29/70.26 | 4.72/4.79 | |
| Target Compound* | N/A | N/A | — |
Note: Elemental analysis data for the target compound are unavailable in the provided evidence.
Table 2: NMR Chemical Shift Trends
- Region-Specific Shifts : In triazole-based analogues, NMR shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent-induced electronic changes . For the target compound, similar analysis could localize substituent effects on the benzodioxin or ethylphenyl groups.
Conformational Analysis
- Ring Puckering : The benzodioxin and benzothiazine rings may exhibit puckering, as described by Cremer and Pople’s coordinates . Computational studies (e.g., using SHELX ) could quantify deviations from planarity compared to analogues like benzoxathiins.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, typically starting with the construction of the benzothiazine core. Key steps include:
- Core formation : Cyclization of sulfur-containing precursors under controlled temperature (e.g., 80–120°C) and inert atmosphere.
- Substituent introduction : Suzuki coupling or nucleophilic aromatic substitution to attach the dihydrobenzodioxin and 4-ethylphenyl groups.
- Oxidation : Sulfur oxidation to sulfone (1,1-dioxido) using agents like m-CPBA (meta-chloroperbenzoic acid) or hydrogen peroxide.
Critical factors include solvent choice (e.g., DMF for polar intermediates), catalyst selection (e.g., Pd(PPh₃)₄ for coupling), and purification via column chromatography or recrystallization. Yields range from 40–70% depending on steric hindrance and reagent quality .
Q. What initial biological screening assays are recommended to evaluate this compound’s pharmacological potential?
Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination.
- Anti-inflammatory potential : COX-1/COX-2 inhibition assays using ELISA or fluorometric kits.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity.
Structural features like the fluorine atom and sulfone group may enhance membrane permeability and target binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
SAR analysis should focus on:
- Substituent effects : Compare analogs with varying aryl groups (e.g., 4-ethylphenyl vs. 4-methoxyphenyl) to assess hydrophobicity and steric effects.
- Fluorine positioning : Evaluate how fluoro substitution at position 7 (vs. 6 or 8) impacts electronic properties and target affinity.
- Sulfone role : Test reduced (sulfide) or oxidized (sulfone) states for solubility and metabolic stability.
Q. What computational methods are suitable for predicting binding modes and resolving contradictory activity data?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or bacterial topoisomerases. Focus on hydrogen bonding with sulfone and π-π stacking with aryl groups.
- QSAR modeling : Train models using descriptors like logP, polar surface area, and electrostatic potential to correlate structural features with bioactivity.
- MD simulations : Assess dynamic binding stability (e.g., RMSD < 2 Å over 100 ns) to resolve discrepancies between in vitro and cell-based assays .
Q. How can researchers address inconsistencies in reported biological activities across similar benzothiazine derivatives?
- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolic profiling : Use LC-MS to identify metabolites that may alter activity (e.g., cytochrome P450-mediated oxidation of ethylphenyl groups).
- Orthogonal validation : Confirm antimicrobial results with time-kill assays or biofilm inhibition studies to rule out false positives .
Methodological Considerations
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
Q. How should researchers design pharmacokinetic studies for in vivo models?
- ADME profiling :
- Absorption : Caco-2 cell permeability assays.
- Metabolism : Liver microsome incubation (human/rodent) to identify CYP450 liabilities.
- Excretion : Radiolabeled compound tracking in urine/feces.
- Dosing : Start with 10 mg/kg (IP or oral) in rodent models, adjusting based on plasma half-life (target t₁/₂ > 4 h) .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?
- Re-evaluate docking parameters : Adjust grid box size to ensure full target coverage (e.g., COX-2 active site vs. allosteric pockets).
- Solvent effects : Include explicit water molecules in simulations to account for hydrophobic interactions.
- Probe assay conditions : Test activity under varying pH (5.5–7.4) and ionic strength to mimic physiological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
